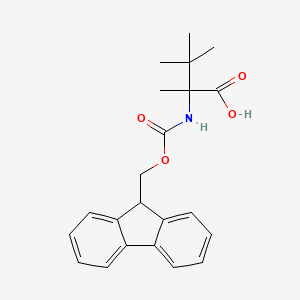

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3,3-trimethylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Fmoc-protected amino acids and derivatives involves several methods. One approach involves the preparation of Fmoc-thiazole-4-carboxylic acid from 3-bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H-fluoren-9-ylmethyl ester (N-Fmoc-thiourea), yielding high purity products through a convenient synthesis pathway (Le & Goodnow, 2004). Another method describes the protection of hydroxy-groups using the Fmoc group, demonstrating its versatility in peptide synthesis (Gioeli & Chattopadhyaya, 1982).

Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids reveals a slight pyramidalization at the O=C—NH—Cα unit, with the N atom deviating from the basal plane, indicating a reduction in the sp^2 hybrid character of the molecular plane. This structural feature is complemented by intermolecular hydrogen bonds that contribute to the stability of the compound (Yamada et al., 2008).

Chemical Reactions and Properties

Fmoc-protected amino acids participate in various chemical reactions essential for peptide synthesis. The Fmoc group can be removed under basic conditions without affecting other sensitive functional groups in the molecule. This selective deprotection is crucial for the stepwise construction of peptides, allowing for the sequential addition of amino acids (Fields & Noble, 2009).

Physical Properties Analysis

The physical properties of Fmoc-protected amino acids, such as solubility and crystallinity, are influenced by the presence of the Fmoc group. These properties are critical for the purification and characterization of the synthesized peptides and their intermediates. Studies have shown that Fmoc-protected amino acids can be obtained as crystalline solids, facilitating their use in solid-phase peptide synthesis (Babu & Kantharaju, 2005).

Chemical Properties Analysis

The chemical properties of Fmoc-protected amino acids, such as their reactivity and stability, are pivotal in peptide synthesis. The Fmoc group provides excellent stability to the protected amino acid while allowing for selective deprotection under mild basic conditions. This balance of stability and reactivity makes the Fmoc group an indispensable tool in peptide synthesis methodologies (Chang et al., 2009).

Applications De Recherche Scientifique

Synthesis and Chemical Applications

Synthesis of Thiazole Carboxylic Acid : Fmoc has been utilized in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, offering a high-yield approach starting from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea) (Le & Goodnow, 2004).

Protection of Hydroxy-Groups in Synthesis : It's used to protect hydroxy-groups in conjunction with various acid- and base-labile protecting groups. The Fmoc group can be conveniently removed while other base-labile protecting groups remain intact (Gioeli & Chattopadhyaya, 1982).

Solid Phase Synthesis : Fmoc-based compounds like 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol have been synthesized and applied as new linkers for solid-phase synthesis. They exhibit higher acid stability compared to standard trityl resins (Bleicher, Lutz, & Wuethrich, 2000).

Biochemical and Medicinal Applications

Synthesis of Dipeptidyl Ureas : Fmoc-amino acids derived compounds are used in synthesizing dipeptidyl urea esters, serving as building blocks for peptide synthesis (Babu & Kantharaju, 2005).

Synthesis of Oligoureas : Efficient synthesis of oligoureas on solid support using O-succinimidyl-(9H-fluoren-9-ylmethoxycarbonylamino)ethylcarbamate derivatives as activated monomers is another application. These monomers are prepared from N-Fmoc-protected β3-amino acids (Guichard, Semetey, Rodriguez, & Briand, 2000).

Cell Adhesion Inhibition : Fluoren-9-ylalkanoic and alkylbenzoic acids, which are derivatives of Fmoc, have been found to inhibit neutrophil adherence, indicating potential as cell adhesion inhibitors (Hamilton et al., 1995).

Solid Phase Peptide Synthesis : Fmoc amino acids are extensively used in solid phase peptide synthesis, enhancing methodology through various solid supports, linkages, and side chain protecting groups (Fields & Noble, 2009).

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3,3-trimethylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-21(2,3)22(4,19(24)25)23-20(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,13H2,1-4H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIQUMFTYPIXLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3,3-trimethylbutanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[Benzyl(methyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2492812.png)

![1-(2-hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2492815.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2492820.png)

![(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2492823.png)

![2-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2492826.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2492831.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2492832.png)